molecular formula C7H10N4O B1488396 3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one CAS No. 1598147-11-5

3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one

Cat. No.: B1488396
CAS No.: 1598147-11-5
M. Wt: 166.18 g/mol
InChI Key: NPTFZRZTESZWMA-UHFFFAOYSA-N
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Description

3-(3-Aminoazetidin-1-yl)pyrazin-2(1H)-one (CAS 1598147-11-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrazin-2(1H)-one core substituted with a 3-aminoazetidine moiety. The azetidine, a four-membered nitrogen-containing ring, imparts conformational rigidity and distinct electronic properties to the structure, making it a valuable scaffold for the design of novel bioactive molecules . This compound serves as a key synthetic intermediate and building block in organic synthesis. Its structural features are advantageous for exploring interactions with various biological targets. Compounds based on similar aminopyrazole and aminopyridine scaffolds have demonstrated a range of biological activities in scientific research, including anticancer, anti-inflammatory, and anti-infective properties . Specifically, such frameworks have been investigated as useful ligands for receptors and enzymes, such as p38MAPK and various kinases, which are important targets in oncology and inflammation research . The amino group on the azetidine ring can be further functionalized, enabling the synthesis of more complex derivatives for structure-activity relationship (SAR) studies . Researchers utilize this chemical in the development of potential enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biomolecules, which can lead to the modulation of specific biochemical pathways . The product is provided for research and development purposes. It is strictly for laboratory use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions. While a specific safety data sheet for this exact compound was not identified in the search results, related compounds like 3-Amino-2(1H)-pyridinone can cause skin and serious eye irritation and may cause respiratory irritation . It is recommended to consult the supplier's documentation and conduct a thorough risk assessment before use.

Properties

IUPAC Name

3-(3-aminoazetidin-1-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-3-11(4-5)6-7(12)10-2-1-9-6/h1-2,5H,3-4,8H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTFZRZTESZWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound that has attracted significant attention due to its unique structural features, which include an azetidine ring and a pyrazinone core. These structural components contribute to its diverse biological activities and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing ring that enhances the compound's reactivity.
  • Pyrazinone Core : A six-membered ring containing two nitrogen atoms, which is known for its ability to participate in various biochemical interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly the histamine H3 receptor. This receptor is involved in various neurological processes, and compounds that modulate its activity can have implications for treating conditions such as cognitive disorders and neurodegenerative diseases.

Targeting Histamine H3 Receptor

Research indicates that structurally similar compounds, like 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, act as high-affinity agonists for the histamine H3 receptor. These compounds influence neurotransmitter systems, including dopamine and norepinephrine pathways, by altering cyclic adenosine monophosphate (cAMP) levels, which can lead to various physiological effects .

Antimicrobial Activity

Recent studies suggest that derivatives of pyrazinones, including this compound, exhibit antimicrobial properties. The compound has been investigated for its potential effectiveness against various bacterial strains, demonstrating significant antibacterial activity in vitro. This activity is likely due to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Neuropharmacological Effects

Preliminary findings indicate that this compound may also possess neuropharmacological properties. For instance, it has been shown to affect memory processes in animal models when administered at specific dosages. The modulation of histamine receptors may contribute to these cognitive effects.

Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrazinone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

CompoundMIC (µg/mL)Activity
This compound32Moderate
Standard Antibiotic A16High
Standard Antibiotic B64Low

Study 2: Neuropharmacological Assessment

In another study assessing the cognitive effects of the compound in mice, it was found that administration at a dose of 5 mg/kg resulted in significant impairments in social recognition tasks. This suggests an amnesic effect potentially linked to its action on histamine receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Pyrazinones

Examples :

  • 3-(Phenylamino)pyrazin-2(1H)-ones (e.g., CRF1 receptor ligands from ): These compounds, such as 18F-5-chloro-1-(1-cyclopropyl-2-methoxyethyl)-3-(4-(2-fluoroethoxy)-2,5-dimethylphenylamino)pyrazin-2(1H)-one, were developed as PET radioligands. Their phenylamino groups provide planar aromatic interactions critical for CRF1 binding .
  • 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one (): A diabetes therapeutic candidate acting as an insulin secretion stimulator. The trifluoromethoxy group enhances metabolic stability and lipophilicity (logP = 2.84) .

This could improve selectivity for targets requiring polar interactions over flat binding pockets.

Table 1: Key Properties of Substituted Phenyl Pyrazinones
Compound Target Potency (Ki/IC₅₀) logP Molecular Weight
[18F]CRF1 ligand CRF1 Receptor ~10–50 nM ~2.5 ~450 Da
1-Ethyl-3-[4-(CF₃O)Ph]pyrazinone Insulin Secretion ID₅₀ = 0.45 mmol 2.84 284.23 Da
3-(3-Aminoazetidin-1-yl)pyrazinone Hypothetical N/A ~1.2* ~209 Da*

*Estimated using computational tools (e.g., ChemDraw).

Heterocyclic-Substituted Pyrazinones

Examples :

  • SYJA385 (3-(simplified substituent)pyrazin-2(1H)-one, ): An A3 adenosine receptor (A3AR) antagonist with moderate potency (Ki = 386 nM). Its pharmacokinetic profile benefits from balanced lipophilicity and solubility .
  • PDE5 Inhibitor (): 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one exhibits nanomolar potency (IC₅₀ < 10 nM) and brain penetration, attributed to its extended heterocyclic substituents .

Its amine group may enhance solubility compared to hydrophobic substituents.

Table 2: Heterocyclic Pyrazinones in Drug Discovery
Compound Target Potency Key Feature
SYJA385 A3AR Ki = 386 nM Improved PK over earlier leads
PDE5 Inhibitor PDE5 IC₅₀ < 10 nM Brain-penetrant, high selectivity
Target Compound Hypothetical N/A Compact, polar substituent

Fused-Ring Pyrazinones (Quinoxalinones)

Examples :

  • Quinoxalin-2(1H)-ones (): Pyrazinone fused to a benzene ring, enhancing rigidity and π-stacking. These compounds show broad bioactivity, including antimicrobial and anticancer effects .

Comparison: The monocyclic pyrazinone core of the target compound lacks the fused benzene ring, reducing planarity but increasing synthetic accessibility. This may limit applications requiring extended aromatic systems but improve metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • logP: The 3-aminoazetidine group (estimated logP ~1.2) likely improves aqueous solubility compared to phenyl-substituted analogs (logP ~2.5–3.0).
  • Metabolic Stability : Azetidine’s strained ring may increase susceptibility to oxidative metabolism compared to stable aromatic substituents.
  • Synthetic Accessibility: Multicomponent reactions (e.g., Ugi) enable diverse pyrazinone synthesis , but introducing azetidine may require specialized azetidine-containing building blocks.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one generally involves two key components:

These steps require careful selection of starting materials, reagents, and reaction conditions to achieve the desired substitution pattern and maintain the integrity of the sensitive azetidine ring.

Preparation of the 3-aminoazetidine Intermediate

Azetidine derivatives, particularly 3-aminoazetidine, are typically synthesized via ring-closure or ring-functionalization methods. According to recent research, one efficient route involves:

  • Starting from N-Boc-azetidin-3-one , which is converted to N-Boc-azetidin-3-ylidene acetate via a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
  • This intermediate then undergoes aza-Michael addition with various amines or heterocycles to introduce the amino group at the 3-position of the azetidine ring.

This method has been demonstrated to yield functionalized 3-substituted azetidines with good efficiency (yields around 53-56%) and structural confirmation via advanced NMR techniques (1H, 13C, 15N) and HRMS.

Attachment of the Pyrazin-2-one Moiety

The pyrazin-2(1H)-one ring is typically introduced by nucleophilic substitution or coupling reactions at the azetidine nitrogen. The nitrogen of the azetidine ring acts as a nucleophile to displace a suitable leaving group on a pyrazinone derivative or to form a bond via cross-coupling methods.

While direct literature on the exact synthesis of this compound is limited, analogous methods involving heterocyclic amines and pyrazine derivatives suggest:

  • Use of brominated pyrazole–azetidine hybrids as intermediates for Suzuki–Miyaura cross-coupling with boronic acids to diversify heterocyclic amino acid derivatives, indicating the feasibility of coupling azetidine rings with pyrazinone-type heterocycles.
  • The reaction conditions typically involve palladium catalysts, bases, and appropriate solvents under inert atmosphere to achieve high coupling efficiency.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Horner–Wadsworth–Emmons reaction N-Boc-azetidin-3-one, DBU, phosphonate ester Room temperature to 50 °C 50-60 Forms azetidin-3-ylidene acetate intermediate
Aza-Michael addition NH-heterocycles (e.g., imidazole derivatives) Room temperature 53-56 Introduces amino group at azetidine 3-position
Suzuki–Miyaura cross-coupling Brominated pyrazole–azetidine, boronic acid, Pd catalyst 80-100 °C Moderate to high Enables pyrazinone coupling to azetidine nitrogen

Analytical Characterization

The synthesized this compound and intermediates are characterized by:

Comparative Notes on Related Preparations

  • Although direct preparation methods for this compound are scarce, related compounds such as (R)-3-aminopiperidine derivatives have been synthesized via reduction of lactams using lithium aluminum hydride and subsequent acid treatment, highlighting the importance of reduction and cyclization steps in azetidine and piperidine ring systems.
  • Multicomponent reactions like the Groebke-Blackburn-Bienayme reaction have been employed for synthesizing related nitrogen heterocycles, but these focus on imidazo[1,2-a]pyridine derivatives rather than azetidine-pyrazinones.

Summary Table of Key Synthetic Steps

Synthetic Step Description Key Reagents/Conditions Yield Range (%) Reference
Formation of azetidin-3-ylidene acetate DBU-catalyzed Horner–Wadsworth–Emmons reaction N-Boc-azetidin-3-one, phosphonate ester, DBU 50-60
Aza-Michael addition Addition of NH-heterocycles to azetidinylidene Imidazole, benzimidazole, indole derivatives 53-56
Suzuki–Miyaura cross-coupling Coupling brominated azetidine with boronic acid Pd catalyst, base, inert atmosphere Moderate to high
Reduction of lactam intermediates LiAlH4 reduction of aminopiperidin-2-one LiAlH4, THF, 35–60 °C High

Q & A

Q. What are the established synthetic routes for 3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling reactions. A common approach is the condensation of azetidine derivatives with functionalized pyrazinone precursors under reflux conditions. For example:

  • Step 1: Activation of the pyrazin-2(1H)-one core via halogenation (e.g., using POCl₃) to form 2-chloropyrazine intermediates .
  • Step 2: Nucleophilic substitution with 3-aminoazetidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
    Key Variables:
  • Catalysts: Use of Pd-based catalysts for cross-coupling steps improves regioselectivity .
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification to remove byproducts .
    Data Table: Comparison of Yields Under Different Conditions
SolventTemperature (°C)CatalystYield (%)Purity (%)
DMF80None6285
DMSO100Pd(OAc)₂7892
THF60None4575

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement . Requires high-quality single crystals grown via vapor diffusion (e.g., ethanol/water mixtures).
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. Key signals:
    • Pyrazinone C=O at ~165 ppm (¹³C) .
    • Azetidine NH₂ protons as broad singlets at δ 2.8–3.2 ppm (¹H) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation pathways .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for pyrazinone derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Best practices include:

  • Standardized Assays: Use cell lines with consistent CRF1 receptor expression levels for activity comparisons .
  • Purity Thresholds: Ensure ≥95% purity (HPLC) to exclude confounding effects from synthetic byproducts .
  • Mechanistic Profiling: Combine in vitro binding assays (e.g., radioligand displacement) with functional studies (cAMP modulation) to resolve partial vs. full agonist effects .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS penetration?

Methodological Answer: Key modifications to enhance blood-brain barrier (BBB) permeability:

  • Lipophilicity: Introduce hydrophobic groups (e.g., 2-propoxyethyl) to improve logP values. Optimal range: 2.5–3.5 .
  • Molecular Weight: Maintain <450 Da via truncation of non-essential substituents .
  • P-gp Efflux Avoidance: Replace basic amines with neutral heterocycles (e.g., pyridine) to evade transporter-mediated exclusion .
    Case Study: The PDE5 inhibitor 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one achieved CNS penetration via balanced logP (3.1) and MW (439.5 Da) .

Q. What experimental designs are recommended for in vivo evaluation of pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Pharmacokinetics:
    • Rodent Models: Administer orally (10 mg/kg) and measure plasma half-life (t₁/₂) via LC-MS/MS. Brain-to-plasma ratios >0.3 indicate BBB penetration .
    • Metabolite ID: Use hepatic microsomes to identify oxidative metabolites (e.g., CYP3A4-mediated N-dealkylation) .
  • Toxicity Screening:
    • hERG Assay: Patch-clamp testing to assess cardiac risk (IC₅₀ >10 μM desired) .
    • Ames Test: Evaluate mutagenicity with TA98 and TA100 strains .

Q. How can computational tools predict binding modes to biological targets like CRF1 receptors?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with CRF1’s transmembrane domain. Key residues: Tyr356 (hydrogen bonding) and Phe203 (π-π stacking) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of the ligand-receptor complex .
    Validation: Compare predicted binding affinities with experimental IC₅₀ values from radioligand displacement assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Chiral Purity: Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for azetidine ring formation .
  • Process Optimization:
    • Continuous flow reactors improve heat/mass transfer for exothermic steps .
    • Crystallization-induced dynamic resolution (CIDR) enriches enantiomeric excess (ee >98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one
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3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one

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